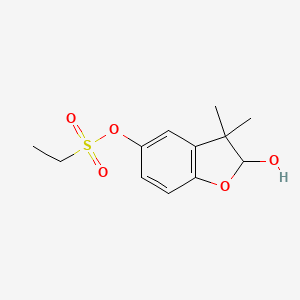

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate

Description

(2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate, also known as Benfuresate (CAS 68505-69-1), is a benzofuran derivative with an ethanesulfonate ester group at the 5-position and a hydroxyl group at the 2-position of the fused ring system. Its molecular formula is C₁₂H₁₆O₅S, and it is recognized for its herbicidal properties, particularly in agricultural applications . The compound’s structure features a rigid benzofuran core stabilized by 3,3-dimethyl substituents, which influence its conformational flexibility and intermolecular interactions .

Properties

CAS No. |

68505-81-7 |

|---|---|

Molecular Formula |

C12H16O5S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate |

InChI |

InChI=1S/C12H16O5S/c1-4-18(14,15)17-8-5-6-10-9(7-8)12(2,3)11(13)16-10/h5-7,11,13H,4H2,1-3H3 |

InChI Key |

DLXWYYVRPICUON-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)OC(C2(C)C)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation Using Methanesulfonyl Chloride (Mesylation)

-

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (Et3N) or DABCO

- Temperature: Typically cooled to -78 °C initially, then warmed to 0 °C or room temperature

- Reaction Time: 1 to 3 hours

Procedure:

The hydroxybenzofuran compound is dissolved in DCM and cooled. Triethylamine is added to neutralize the HCl generated during sulfonation. Methanesulfonyl chloride is added dropwise under stirring. The reaction mixture is gradually warmed to 0 °C and stirred for several hours. Upon completion, the mixture is washed with sodium bicarbonate solution to remove acidic impurities, dried over sodium sulfate, filtered, and concentrated to yield the sulfonate ester.Yields:

High yields reported, typically above 90%, indicating efficient conversion.-

Parameter Value Notes Solvent Dichloromethane (DCM) Anhydrous Base Triethylamine 3 equivalents relative to substrate Temperature -78 °C to 0 °C Controlled cooling and warming Reaction Time 3 hours Stirring under inert atmosphere Yield 97% After purification Purification Extraction and drying Silica gel chromatography optional

Sulfonation Using Ethanessulfonyl Chloride

- Although direct literature on ethanesulfonyl chloride sulfonation of this specific benzofuran is limited, it is analogous to methanesulfonyl chloride sulfonation, with similar reaction conditions and base catalysis.

Use of Catalysts and Additives

DMAP (4-Dimethylaminopyridine):

Used as a nucleophilic catalyst to enhance the sulfonation rate and yield when combined with triethylamine in DCM at 0–20 °C.DABCO:

Employed as a base and nucleophilic catalyst in some protocols, providing moderate to good yields (~68.8%) with short reaction times (15 minutes to 0.25 hours) at low temperatures.

Representative Experimental Data Table

| Entry | Hydroxy Compound (mmol) | Sulfonyl Chloride (mmol) | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 0.34 | 0.4 (Methanesulfonyl Cl) | Triethylamine | Dichloromethane | -78 to 0 | 3 | 97 | Standard mesylation |

| 2 | 3.22 | 3.54 (p-Toluenesulfonyl Cl) | DABCO | Dichloromethane | 0 | 0.25 | 68.8 | Rapid tosylation |

| 3 | 17.1 | 18.8 (p-Toluenesulfonyl Cl) | Triethylamine + DMAP | Dichloromethane | 0 to 20 | Overnight | 99 | Catalyzed tosylation |

Purification and Characterization

Purification:

The reaction products are typically purified by extraction, drying, and silica gel chromatography using mixtures of dichloromethane and methanol or ethyl acetate and hexane.-

- NMR Spectroscopy: Proton NMR confirms the substitution pattern and sulfonate ester formation by characteristic shifts of aromatic and methyl protons.

- Mass Spectrometry: ESI-MS or EI-MS confirms molecular ion peaks consistent with the sulfonated product.

- Melting Point and IR Spectroscopy: Support functional group identification.

Research Findings and Notes

- The sulfonation reaction is highly efficient under mild conditions with triethylamine or DABCO as bases.

- Cooling to low temperatures (-78 °C) minimizes side reactions and improves selectivity.

- Use of nucleophilic catalysts like DMAP enhances reaction rates and yields.

- The choice between methanesulfonyl chloride and ethanesulfonyl chloride depends on the desired sulfonate ester variant; both follow similar synthetic logic.

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- The sulfonate ester is stable under typical storage conditions and amenable to further functionalization.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds

Mechanism of Action

The mechanism of action of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

(2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) Methanesulfonate

- Structure : Differs by a shorter methanesulfonate group (vs. ethanesulfonate in Benfuresate).

- CAS : 26322-82-6.

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) Acetic Acid

- Structure : Contains an ethylsulfanyl group at the 3-position, a fluorine atom at the 5-position, and an acetic acid moiety.

- Properties : The fluorine atom enhances electronegativity, influencing binding affinity in pharmacological contexts. The carboxylic acid group increases polarity, contrasting with the esterified sulfonate in Benfuresate .

Ethyl 3-(2,3-Dihydrobenzofuran-5-yl) Propenoate

- Structure: Features a propenoate ester substituent and lacks the dimethyl and hydroxyl groups.

Physicochemical Properties

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesizing findings from various studies and patents, while providing data tables and case studies to illustrate its efficacy.

- Molecular Formula : C12H16O5S

- CAS Number : 68505-81-7

- Synonyms : DTXSID801167419, DA-17980

The compound features a benzofuran core with a hydroxyl group and an ethanesulfonate moiety, contributing to its solubility and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies have indicated that the compound can induce cell cycle arrest in fungi, particularly Candida albicans, suggesting a targeted approach to inhibiting fungal growth .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study involving clinical isolates of resistant bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than traditional antibiotics. This suggests its potential as an alternative treatment option in clinical settings .

Case Study 2: Evaluation of Anti-inflammatory Effects

In vitro studies assessing the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This indicates its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.